molecular formula C28H22FN5O2 B5760393 N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide

Cat. No.: B5760393
M. Wt: 479.5 g/mol
InChI Key: IMQXJEOXRJRYRU-KBVAKVRCSA-N
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Description

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a phenyl group, linked to a quinoline moiety through a propanamide chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Substitution with Fluorophenyl and Phenyl Groups: The pyrazole ring is then substituted with a fluorophenyl group and a phenyl group through electrophilic aromatic substitution reactions.

    Linking to Quinoline Moiety: The substituted pyrazole is then reacted with a quinoline derivative under basic conditions to form the desired linkage.

    Formation of Propanamide Chain: Finally, the compound is reacted with a suitable amine to form the propanamide chain, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes, including kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide can be compared with other similar compounds to highlight its uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN5O2/c1-19(36-25-11-5-7-20-8-6-16-30-27(20)25)28(35)32-31-17-22-18-34(24-9-3-2-4-10-24)33-26(22)21-12-14-23(29)15-13-21/h2-19H,1H3,(H,32,35)/b31-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQXJEOXRJRYRU-KBVAKVRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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